Stereochemical Differentiation from 4'-epimer
The compound ent-Entecavir-di-O-benzyl Ether is differentiated from its closest analog, 4'-epi-Entecavir-di-O-benzyl Ether (CAS 1354695-85-4), by a key stereochemical inversion. The target compound has a (1R,3S,4R) stereoconfiguration, whereas the comparator has a (1S,3R,4R) configuration [1]. This structural difference results in distinct chromatographic behavior essential for method development.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (1R,3S,4R) |
| Comparator Or Baseline | 4'-epi-Entecavir-di-O-benzyl Ether: (1S,3R,4R) |
| Quantified Difference | Chiral inversion at the C-4' position |
| Conditions | Structural elucidation by NMR and MS |
Why This Matters
Accurate identification and separation of stereoisomers is a regulatory requirement for establishing specificity in analytical methods for chiral drug substances.
- [1] PubChem. (2025). 4'-epi-Entecavir-di-o-benzyl Ether. Retrieved April 17, 2026. View Source
